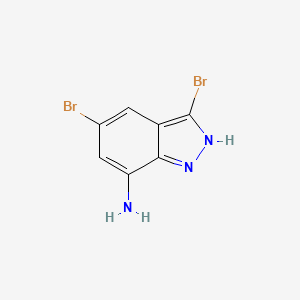

3,5-Dibromo-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQPCHDWYQUGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3,5-Dibromo-1H-indazol-7-amine

Technical Whitepaper: Physicochemical Profiling of 3,5-Dibromo-1H-indazol-7-amine

Executive Summary In the landscape of modern drug discovery, halogenated indazoles represent a "privileged scaffold," offering a unique balance of lipophilicity, metabolic stability, and vectors for orthogonal functionalization. 3,5-Dibromo-1H-indazol-7-amine (CAS: 316810-94-3) is a critical intermediate, particularly valuable in the synthesis of kinase inhibitors and viral capsid modulators. Its substitution pattern—featuring two chemically distinct bromine handles (C3 and C5) and a nucleophilic amine at C7—allows for high-precision regiospecific cross-coupling reactions. This guide provides a comprehensive physicochemical analysis, synthetic logic, and handling protocols designed to accelerate its application in medicinal chemistry campaigns.

Molecular Identity & Structural Analysis[1]

The compound is defined by a 1H-indazole core substituted with bromine atoms at the 3- and 5-positions and a primary amine at the 7-position. This specific arrangement creates an electronic push-pull system that significantly influences its solubility and reactivity profile.

| Parameter | Value |

| IUPAC Name | 3,5-Dibromo-1H-indazol-7-amine |

| CAS Number | 316810-94-3 |

| Molecular Formula | C₇H₅Br₂N₃ |

| Molecular Weight | 290.94 g/mol |

| SMILES | NC1=CC(Br)=CC2=C1NN=C2Br |

| Physical State | Pale yellow to beige solid |

| Melting Point | >200°C (Decomposition often observed prior to melting) |

Structural Reactivity Logic

The utility of this scaffold lies in the differential reactivity of its functional groups. The C3-Br bond is activated by the adjacent imine nitrogen (N2), making it more susceptible to oxidative addition than the C5-Br bond. This allows for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings.

Figure 1: Reactivity map illustrating the orthogonal functionalization vectors available on the scaffold.

Physicochemical Parameters

Understanding the physicochemical behavior of 3,5-Dibromo-1H-indazol-7-amine is critical for assay development and formulation.

Lipophilicity and Solubility

The presence of two bromine atoms significantly increases the lipophilicity compared to the parent indazole.

-

LogP (Predicted): ~2.6 – 2.9

-

Note: The parent 7-aminoindazole has a LogP of ~1.2. Each bromine adds ~0.7–0.8 units.

-

-

Solubility Profile:

-

Water: Insoluble (< 0.1 mg/mL) at neutral pH.

-

DMSO: Soluble (> 50 mg/mL). Recommended vehicle for stock solutions.

-

Methanol/Ethanol: Moderately soluble.

-

Acidic Media (0.1 M HCl): Solubility increases due to protonation of the N2 nitrogen, though the electron-withdrawing bromines reduce basicity.

-

Ionization (pKa)

The molecule possesses three ionizable centers, but the halogenation shifts their values significantly from standard heterocycles.

-

Indazole NH (N1): pKa ~13.5 (Acidic). The electron-withdrawing Br atoms stabilize the anion, making it slightly more acidic than unsubstituted indazole (pKa 13.9).

-

Indazole Nitrogen (N2): pKa < 1.0 (Basic). The basicity is drastically reduced by the inductive effect of the C3-Br.

-

Aniline Nitrogen (N7): pKa ~2.5 (Basic). The 5-Br substituent exerts a long-range inductive pull, reducing the lone pair availability compared to typical anilines (pKa ~4.6).

Implication: In physiological buffers (pH 7.4), the molecule remains neutral. This maximizes membrane permeability but necessitates co-solvents (e.g., DMSO, cyclodextrins) for biological assays.

Synthetic Utility & Workflow

For researchers aiming to synthesize this compound or use it as a starting material, the following logic applies. The synthesis typically proceeds via electrophilic bromination of a 7-nitro or 7-amino precursor.

Synthetic Protocol (Recommended Route)

A robust route involves the bromination of 1H-indazol-7-amine using N-bromosuccinimide (NBS).

-

Starting Material: 1H-indazol-7-amine (Commercial or via reduction of 7-nitroindazole).

-

Bromination: Treat with 2.2 equivalents of NBS in DMF at 0°C to RT.

Figure 2: Synthetic workflow from commercially available precursors to the target scaffold.

Experimental Protocols & Handling

Stock Solution Preparation (20 mM)

Due to its hydrophobicity, improper solubilization can lead to "crash-out" in aqueous buffers.

-

Weigh 5.82 mg of 3,5-Dibromo-1H-indazol-7-amine.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. Sonicate for 5 minutes if residual solids persist.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which promote oxidation of the 7-amine.

Quality Control: NMR Signature

To validate identity, look for the following 1H-NMR signals (DMSO-d6):

-

Absence of the C3 proton (typically a singlet ~8.0 ppm in unsubstituted indazoles).

-

Aromatic Region: Two singlets (or meta-coupled doublets, J ~1.5 Hz) representing H4 and H6.

-

H4: ~7.6 ppm (Deshielded by C3-Br and C5-Br).

-

H6: ~7.2 ppm (Upfield relative to H4 due to ortho-amine).

-

-

Amine: Broad singlet ~5.5–6.5 ppm (Exchangeable with D2O).

-

Indazole NH: Broad singlet ~13.0–13.5 ppm.

Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Precaution: The aniline moiety can oxidize to form azo/nitroso species. Handle under inert atmosphere (Argon/Nitrogen) when in solution for extended periods.

References

-

PubChem. Compound Summary for CID 57345825: 7-Bromo-1H-indazol-3-amine (Analogous Scaffold Data). National Library of Medicine (US). [Link]

-

Gupton, B. F., et al. (2024).[3] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3] Molecules, 29(11), 2705. [Link]

-

Lier, F., et al. (2018).[4] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Beilstein Journal of Organic Chemistry, 14, 668–674. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dibromo-1H-indazol-7-amine structural analysis and characterization

An In-Depth Technical Guide to 3,5-Dibromo-1H-indazol-7-amine: Structural Analysis and Characterization

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dibromo-1H-indazol-7-amine, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document outlines plausible synthetic strategies, details a multi-technique approach for unambiguous structural elucidation and characterization, and discusses the potential applications of this molecule as a versatile building block in the development of novel therapeutics. The methodologies described herein are grounded in established analytical principles, providing researchers with a robust framework for their own investigations.

Molecular Overview and Physicochemical Properties

3,5-Dibromo-1H-indazol-7-amine is a poly-substituted indazole derivative. The core indazole structure, a bicyclic aromatic system with two nitrogen atoms, imparts significant biological relevance.[2] The molecule's functionality is further defined by three key substituents:

-

Two Bromine Atoms (Positions 3 and 5): These heavy halogens significantly increase the molecule's molecular weight and lipophilicity. They also serve as valuable synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

An Amine Group (Position 7): The primary amine at the 7-position acts as a hydrogen bond donor and a nucleophilic center, making it a critical site for derivatization to modulate solubility, target binding, and pharmacokinetic properties.[3]

A summary of its computed physicochemical properties, based on closely related structures like 3-Amino-5-bromo-1H-indazole, is presented below.[4]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₅Br₂N₃ | Defines the elemental composition. |

| Molecular Weight | 294.95 g/mol | Influences diffusion and membrane permeability. |

| XLogP3 | ~2.5-3.0 | Predicts lipophilicity, impacting solubility and cell penetration. |

| Hydrogen Bond Donors | 2 (Amine -NH₂, Indazole -NH) | Governs interactions with biological targets and water solubility. |

| Hydrogen Bond Acceptors | 2 (Indazole Nitrogens) | Provides sites for specific binding interactions with macromolecules. |

Proposed Synthesis Pathway

A proposed two-step synthetic workflow is illustrated below. This approach leverages regioselective bromination followed by a well-established heterocycle formation reaction.[6]

Caption: Proposed synthesis of 3,5-Dibromo-1H-indazol-7-amine.

Protocol Justification:

-

Starting Material Selection: A 2-fluoro-6-aminobenzonitrile derivative is an ideal precursor. The fluorine atom activates the nitrile group for nucleophilic attack, and the amino group directs the cyclization.

-

Regioselective Bromination: The positions ortho and para to the activating amino group are susceptible to electrophilic bromination. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can achieve the desired dibromination.

-

Indazole Ring Formation: The reaction of a 2-halobenzonitrile with hydrazine is a classic and high-yielding method for constructing the 3-aminoindazole core.[5] Refluxing with hydrazine hydrate facilitates the displacement of the fluorine atom and subsequent intramolecular cyclization to form the stable indazole ring system.

Comprehensive Structural Characterization

Confirming the identity and purity of the target compound requires a multi-faceted analytical approach. Each technique provides complementary pieces of structural information, leading to an unambiguous assignment.

Caption: Integrated workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals for the aromatic protons and the labile amine and indazole N-H protons. The aromatic region should display two distinct signals corresponding to the protons at the C4 and C6 positions of the indazole ring. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atoms. The N-H protons of both the primary amine and the indazole ring will likely appear as broad singlets.[7]

-

Self-Validation Protocol (D₂O Exchange): To unequivocally identify the N-H signals, a deuterium exchange experiment is performed. A few drops of D₂O are added to the NMR sample, and the spectrum is re-acquired. The signals corresponding to the -NH₂ and -NH protons will disappear due to the exchange with deuterium, confirming their assignment.[7]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms directly attached to the bromine atoms (C3 and C5) will be significantly shifted, while the carbon attached to the amino group (C7) will also show a characteristic shift.[8]

| Signal Source | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Features |

| Aromatic C-H | 6.5 - 8.0 | 110 - 140 | Two distinct signals, likely doublets. |

| Indazole N-H | 10.0 - 13.0 (broad) | N/A | Broad singlet, disappears with D₂O. |

| Amine N-H₂ | 4.0 - 6.0 (broad) | N/A | Broad singlet, disappears with D₂O. |

| C-Br | N/A | ~100 - 120 | Two signals for C3 and C5. |

| C-NH₂ | N/A | ~140 - 150 | Signal for C7. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a characteristic fingerprint based on molecular vibrations.

-

Causality of Signal: The presence of a primary amine (-NH₂) and a secondary amine moiety (the indazole N-H) gives rise to distinct stretching vibrations in the high-wavenumber region.[9]

| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine -NH₂) | 3450 - 3250 (two bands) | Medium, Sharp |

| N-H Stretch (Indazole -NH) | ~3200 | Medium, Broad |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1335 - 1250 | Medium-Strong |

| C-Br Stretch | 680 - 515 | Strong |

Protocol Note: The sample can be analyzed as a solid using KBr pellet or Attenuated Total Reflectance (ATR) techniques. The presence of two distinct, sharp peaks between 3450 and 3250 cm⁻¹ is a strong indicator of a primary amine.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation of the molecule.

-

Trustworthiness of Data: For 3,5-Dibromo-1H-indazol-7-amine, the most telling feature will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet of peaks:

-

M⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms.

-

-

The relative intensity ratio of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can further be used to confirm the exact molecular formula by providing a highly accurate mass measurement.[11]

Applications and Future Directions in Drug Discovery

The 3,5-Dibromo-1H-indazol-7-amine scaffold is a highly valuable starting point for medicinal chemistry campaigns. The indazole core is a known hinge-binding motif for many protein kinases, and derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][12]

-

Kinase Inhibitor Development: The 7-amino group can be acylated or coupled with various side chains to explore interactions with the solvent-exposed regions of kinase active sites.[13]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a "fragment" for screening against biological targets. The bromine atoms provide vectors for synthetic elaboration to grow the fragment into a more potent lead compound.

-

Scaffold for Combinatorial Chemistry: The differential reactivity of the bromine atoms and the amino group allows for selective, stepwise functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Conclusion

3,5-Dibromo-1H-indazol-7-amine represents a strategically important chemical entity for drug discovery and development. This guide has provided a framework for its logical synthesis and a detailed, self-validating protocol for its complete structural characterization using orthogonal analytical techniques. The combination of NMR, IR, and MS provides an unassailable confirmation of its structure. The insights into its chemical properties and potential applications underscore its utility as a versatile intermediate for creating next-generation therapeutics.

References

-

Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23). Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem. (n.d.). Available at: [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (n.d.). Available at: [Link]

-

3-bromo-1H-indazol-7-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05). Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (n.d.). Available at: [Link]

-

Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][1][14]thiazole] Crystal - Science Alert. (n.d.). Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024-06-03). Available at: [Link]

-

Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives - PubMed. (n.d.). Available at: [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. (2022-01-04). Available at: [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (n.d.). Available at: [Link]

-

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters. (n.d.). Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023-05-12). Available at: [Link]

-

IR: amines. (n.d.). Available at: [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC. (n.d.). Available at: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents - orientjchem.org. (n.d.). Available at: [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. (2024-03-28). Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). Available at: [Link]

-

Spectroscopic and in silico study on the conversion of N,N'-disubstituted hydrazone derivatives of 5-nitrobenzimidazole-2-thione into anion and radical anion products: Implications in hepatotoxicity - PubMed. (2020-03-19). Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019-05-01). Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023-05-12). Available at: [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Available at: [Link]

-

3-bromo-1h-indazol-7-amine (C7H6BrN3) - PubChemLite. (n.d.). Available at: [Link]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. PubChemLite - 3-bromo-1h-indazol-7-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 12. orientjchem.org [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Technical Guide: A Framework for Determining the Comprehensive Solubility Profile of 3,5-Dibromo-1H-indazol-7-amine

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early in vitro assays to final in vivo bioavailability.[1][2][3] Compounds with poor solubility often present significant challenges, leading to unreliable screening data, complex formulation requirements, and a higher risk of failure in clinical development.[4] This technical guide presents a comprehensive framework for the systematic determination of the solubility profile of 3,5-Dibromo-1H-indazol-7-amine , a substituted indazole of interest in medicinal chemistry. As direct public data on this specific compound is limited, this document provides the theoretical underpinnings and validated experimental protocols necessary for researchers to generate a robust and reliable solubility dataset. We detail industry-standard methodologies for both kinetic and thermodynamic solubility assessment, explain the causal relationships between molecular structure and solubility, and provide templates for rigorous data collection and interpretation.

Introduction: The Imperative of Solubility in Drug Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] For an orally administered drug, it must first dissolve in the fluids of the gastrointestinal (GI) tract to be absorbed into systemic circulation.[1][5] Therefore, low aqueous solubility can be a primary bottleneck, leading to poor absorption and insufficient bioavailability, regardless of the compound's intrinsic potency.[3][4]

The significance of solubility extends across the entire drug discovery and development pipeline:

-

Early Discovery: In high-throughput screening (HTS), compounds precipitating in assay buffers can lead to false positives or negatives, making structure-activity relationship (SAR) data unreliable.[4][6]

-

Lead Optimization: A thorough understanding of solubility guides medicinal chemists in modifying structures to improve physicochemical properties without sacrificing pharmacological activity.

-

Preclinical Development: Solubility data in various biorelevant media (e.g., simulated gastric and intestinal fluids) is essential for interpreting pharmacokinetic (PK) data and predicting in vivo performance.[7]

-

Formulation: Developing a viable dosage form, whether a tablet, capsule, or parenteral solution, is fundamentally dependent on the API's solubility characteristics.[3]

This guide provides the necessary protocols to thoroughly characterize 3,5-Dibromo-1H-indazol-7-amine, enabling informed, data-driven decisions at every stage of research.

Physicochemical Profile of 3,5-Dibromo-1H-indazol-7-amine

Understanding the molecular structure is the first step in predicting solubility behavior based on the principle that "like dissolves like."[8][9][10] Polar molecules tend to dissolve in polar solvents, and nonpolar molecules in nonpolar solvents.[9][10]

Chemical Structure:

(Figure 1: Chemical structure of 3,5-Dibromo-1H-indazol-7-amine)

The key structural features influencing its solubility are:

-

Indazole Core: A bicyclic aromatic system that is relatively planar and hydrophobic. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

-

Amino Group (-NH₂): A primary amine at the 7-position. This group is basic and can be protonated (forming -NH₃⁺) in acidic conditions. It is a strong hydrogen bond donor and acceptor, which typically enhances aqueous solubility.

-

Bromo Groups (-Br): Two bromine atoms at the 3- and 5-positions. These are large, hydrophobic, and electron-withdrawing substituents that significantly increase the molecule's lipophilicity and molecular weight, which is expected to decrease its solubility in aqueous media.

The interplay between the polar amine/indazole functionalities and the nonpolar dibrominated aromatic system will dictate the compound's overall solubility profile.

Table 1: Known and Predicted Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

|---|---|---|

| Molecular Formula | C₇H₅Br₂N₃ | Derived from chemical name. |

| Molecular Weight | 290.95 g/mol | Calculated from formula. |

| Predicted LogP | > 3.0 | The presence of two bromine atoms significantly increases lipophilicity compared to unsubstituted 1H-indazol-5-amine (LogP ≈ 1.5).[11] A related isomer, 3-bromo-1H-indazol-5-amine, has a calculated XLogP3 of 1.9.[12] The second bromine atom will further increase this value. |

| Predicted pKa (Basic) | 2.0 - 4.0 | The 7-amino group is expected to be a weak base. Aromatic amines are typically less basic than aliphatic amines due to resonance delocalization. |

| Predicted pKa (Acidic) | 8.0 - 10.0 | The N-H proton of the indazole ring is weakly acidic and can be deprotonated under strongly basic conditions. |

| General Solubility Class | Likely Poorly Soluble | The high molecular weight and high predicted LogP suggest that the compound will have low aqueous solubility, potentially classifying it as a BCS Class II or IV agent.[13][14] |

Theoretical Framework for Solubility Assessment

A complete solubility profile requires distinguishing between two key measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[6][15][16] It is not a true equilibrium value but is invaluable in early discovery for ranking compounds and flagging potential issues.[16][17] The process mimics how compounds are often handled in biological assays.[17]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 16-72 hours) until the concentration of the dissolved drug in the supernatant becomes constant.[7][17] This "gold standard" measurement is crucial for preclinical and formulation development and is the value used for Biopharmaceutics Classification System (BCS) determination.[13][18]

The diagram below illustrates how the intrinsic properties of 3,5-Dibromo-1H-indazol-7-amine guide the experimental approach to determining its solubility.

Caption: Relationship between molecular properties and experimental solubility assessment.

Standardized Protocols for Solubility Determination

Adherence to validated, self-consistent protocols is paramount for generating trustworthy data. The following sections describe the step-by-step methodologies for characterizing 3,5-Dibromo-1H-indazol-7-amine.

Protocol: Kinetic Solubility Assay

This method is designed for rapid assessment and is suitable for comparing multiple compounds or conditions.

Objective: To determine the concentration at which 3,5-Dibromo-1H-indazol-7-amine precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

3,5-Dibromo-1H-indazol-7-amine

-

Dimethyl sulfoxide (DMSO), anhydrous grade

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates (polypropylene for compound storage, filter plates for separation)

-

Plate shaker

-

Plate reader (Nephelometry) or HPLC-UV/LC-MS/MS system

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3,5-Dibromo-1H-indazol-7-amine in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new plate containing a larger, fixed volume of aqueous buffer (e.g., 198 µL). This results in a final DMSO concentration of 1%, which is critical to control.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 2 hours.[6][15]

-

Precipitate Detection:

-

Nephelometry (Turbidity): Measure the light scattering in each well using a plate reader. The concentration at which the signal significantly increases above the baseline indicates precipitation.

-

Filtration/Quantification: Alternatively, filter the solutions through a 96-well filter plate. Analyze the concentration of the compound remaining in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.[7]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains fully dissolved.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility and is required for regulatory purposes like BCS classification.

Objective: To determine the equilibrium concentration of 3,5-Dibromo-1H-indazol-7-amine in various solvents after prolonged incubation with an excess of solid material.

Materials:

-

3,5-Dibromo-1H-indazol-7-amine (solid powder)

-

Solvents:

-

Glass vials with screw caps

-

Constant temperature shaker/incubator (set to 37 ± 1°C for aqueous studies).[13][19]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated HPLC-UV or LC-MS/MS system

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid 3,5-Dibromo-1H-indazol-7-amine (e.g., 2-5 mg) to a glass vial containing a known volume of the desired solvent (e.g., 1 mL). The amount should be sufficient to ensure solid remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (37°C for aqueous buffers, room temperature for organic solvents). Agitate for an extended period.

-

Sampling: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).[19] Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10%).[19]

-

Phase Separation: After the final time point, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vial at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).

-

Quantification: Prepare a calibration curve for 3,5-Dibromo-1H-indazol-7-amine. Accurately dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.

-

Reporting: Report the final, stable concentration as the thermodynamic solubility in mg/mL or µM. The pH of the aqueous samples should be measured and reported post-equilibration.[19]

Data Presentation and Interpretation

All experimental solubility data for 3,5-Dibromo-1H-indazol-7-amine should be meticulously recorded in a structured format to allow for easy comparison and analysis.

Table 2: Template for Experimental Solubility Data of 3,5-Dibromo-1H-indazol-7-amine

| Solvent System | Temp (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

|---|---|---|---|---|---|

| Aqueous Buffers | |||||

| pH 1.2 (0.1 N HCl) | 37 | Thermodynamic | Experimental Value | Calculated Value | e.g., Clear solution |

| pH 4.5 (Acetate) | 37 | Thermodynamic | Experimental Value | Calculated Value | |

| pH 6.8 (Phosphate) | 37 | Thermodynamic | Experimental Value | Calculated Value | |

| pH 7.4 (PBS) | 37 | Thermodynamic | Experimental Value | Calculated Value | |

| pH 7.4 (PBS) | 37 | Kinetic | Experimental Value | Calculated Value | |

| Biorelevant Media | |||||

| Sim. Gastric Fluid (SGF) | 37 | Thermodynamic | Experimental Value | Calculated Value | |

| Sim. Intestinal Fluid (SIF) | 37 | Thermodynamic | Experimental Value | Calculated Value | |

| Organic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | Experimental Value | Calculated Value | |

| Ethanol (EtOH) | 25 | Thermodynamic | Experimental Value | Calculated Value | |

| Methanol (MeOH) | 25 | Thermodynamic | Experimental Value | Calculated Value | |

| Acetonitrile (ACN) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 25 | Thermodynamic | Experimental Value | Calculated Value | |

Interpretation:

-

pH-Solubility Profile: The data from aqueous buffers will reveal the compound's behavior in different pH environments. Solubility is expected to be higher at pH 1.2 (due to protonation of the 7-amino group) and potentially at very high pH (due to deprotonation of the indazole N-H) compared to the neutral pH range.

-

BCS Classification: According to ICH guidelines, a drug is "highly soluble" if its highest therapeutic dose dissolves in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[13][14][18] The thermodynamic solubility data will allow for the classification of 3,5-Dibromo-1H-indazol-7-amine within this system, which is crucial for determining if a biowaiver for in vivo bioequivalence studies is possible.[20]

-

Solvent Selection: Data from organic solvents will guide chemists in selecting appropriate systems for reactions, purification, and analytical method development.

Conclusion

References

-

Chemsrc.com. (2025, February 5). 3-bromo-1H-indazol-7-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Iacob, B. C., Zgârcea, M. D., & Ledeți, A. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(4), 213-219.

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). Importance of Solubility and Solubility Enhancement Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). Solubility and Molecular Structure. Retrieved from [Link]

- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS J, 23(3), 57.

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient within the Biopharmaceutics Classification System. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- Pal, A., & Troe, J. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(23), 12893-12933.

-

The Organic Chemistry Tutor. (2021, February 12). Predicting the solubility of organic molecules. YouTube. Retrieved from [Link]

-

ECA Academy. (2018, July 31). ICH M9 Guideline on BCS-based Biowaivers. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility and its Importance. Retrieved from [Link]

-

Bodechon, B. (2024, March 19). Predicting Products with Solubility Rules Made Easy. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. ucd.ie [ucd.ie]

- 5. jmpas.com [jmpas.com]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. inventivapharma.com [inventivapharma.com]

- 17. asianpubs.org [asianpubs.org]

- 18. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. who.int [who.int]

- 20. ICH M9 Guideline on BCS-based Biowaivers - ECA Academy [gmp-compliance.org]

Technical Guide: Biological Potential & Application of 3,5-Dibromo-1H-indazol-7-amine

[1][2]

Part 1: Executive Summary

3,5-Dibromo-1H-indazol-7-amine is a halogenated heterocyclic scaffold belonging to the indazole class.[1][2][3] While primarily utilized as an advanced intermediate in organic synthesis, its structural features render it a potent privileged structure for interrogating the ATP-binding pockets of protein kinases.[1]

The molecule combines three critical medicinal chemistry elements:

-

Indazole Core: A planar bicycle that mimics the adenine ring of ATP.[1]

-

3,5-Dibromo Substitution: Provides high lipophilicity and specific halogen-bonding capabilities, enabling tight binding in hydrophobic pockets (e.g., Gatekeeper regions).[1]

-

7-Amine Handle: A strategic position for derivatization to improve solubility or to form critical hydrogen bonds with the kinase hinge region.[1][2]

Primary Biological Utility:

Part 2: Structural Basis of Biological Activity (SAR)

The biological activity of 3,5-Dibromo-1H-indazol-7-amine is dictated by its ability to satisfy the geometric and electronic requirements of enzyme active sites.[1][2]

The "Adenine Mimic" Hypothesis

Most kinase inhibitors function by competing with ATP.[1] The indazole core serves as a bioisostere for the purine ring of ATP.[1]

-

N1/N2 Nitrogens: The N1-H usually acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase "hinge" region (e.g., Glu81 in CDK2).[1]

-

N2 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) to backbone amides.[1]

The Role of Bromine (Halogen Bonding)

The 3,5-dibromo motif is not merely a space-filler.[1]

-

C3-Bromine: Often occupies the hydrophobic back-pocket (Gatekeeper residue vicinity).[1][2] It can form a "halogen bond" (sigma-hole interaction) with backbone carbonyls or sulfurs (e.g., Met gatekeepers).[1]

-

C5-Bromine: Extends into the solvent-exposed region or a secondary hydrophobic pocket, increasing ligand efficiency (LE).[1]

-

Comparison: This mimics the activity of TBB (4,5,6,7-tetrabromo-1H-benzotriazole) , a classic Casein Kinase 2 (CK2) inhibitor, but with a more functionalizable 7-amine group.

The 7-Amine Vector

The amino group at position 7 is unique compared to common 3,5-disubstituted indazoles.[1]

-

Direct Interaction: Can form water-mediated H-bonds to the sugar-pocket residues.[1][2]

-

Synthetic Handle: Allows for the attachment of solubilizing tails (e.g., piperazines) to convert the "fragment" into a "lead" with drug-like properties (Lipinski compliance).[1]

Visualizing the Pharmacophore

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

[1][2]

Part 3: Experimental Applications & Protocols

For researchers utilizing this compound, the following protocols ensure data integrity and reproducibility.

Chemical Synthesis Validation

Before biological testing, the purity of the scaffold must be verified, as oxidation of the amine can lead to azo-dimers that produce false positives in assays (PAINS).

-

Purity Check: HPLC-MS (ESI+). Expect [M+H]+ peaks at ~290, 292, 294 (1:2:1 isotopic pattern for Br2).

-

Storage: Store at -20°C under Argon. Amine oxidation is accelerated by light.[1]

In Vitro Kinase Assay (CK2 Focus)

This protocol measures the IC50 of the compound against Casein Kinase 2, a likely target given the bromination pattern.[1]

Reagents:

Protocol Steps:

-

Preparation: Dissolve 3,5-Dibromo-1H-indazol-7-amine in 100% DMSO to 10 mM stock.

-

Dilution: Prepare 10-point serial dilutions (1:3) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).[1]

-

Reaction:

-

Mix 5 µL diluted compound + 5 µL Enzyme (2 nM final).

-

Incubate 10 min at RT.

-

Add 10 µL Substrate/ATP mix (50 µM peptide, 10 µM ATP final).[1]

-

-

Incubation: 60 min at 30°C.

-

Termination: Add 20 µL ADP-Glo Reagent (if using luminescence).

-

Detection: Read Luminescence (RLU).

-

Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope).

Data Interpretation:

-

IC50 < 1 µM: Potent "Hit".[1] Proceed to selectivity profiling.[1]

-

IC50 1-10 µM: Moderate binder.[1][2] Requires structural optimization (likely at the 7-amine).[1]

-

IC50 > 10 µM: Weak binder.[1]

Cell Viability Assay (MTS/MTT)

To determine if the kinase inhibition translates to cellular phenotypes (e.g., in Jurkat or HeLa cells).[1]

Workflow Diagram:

Part 4: Therapeutic Implications[2][4]

Oncology

The 3,5-dibromoindazole core is structurally homologous to CX-4945 (Silmitasertib) derivatives, which are CK2 inhibitors currently in clinical trials for cholangiocarcinoma and medulloblastoma.[1]

-

Mechanism: Inhibition of CK2 prevents the phosphorylation of Akt (Ser129) and PTEN, destabilizing the PI3K/Akt/mTOR survival pathway.[1]

-

Application: Researchers can use 3,5-Dibromo-1H-indazol-7-amine as a starting block to synthesize "Type I" kinase inhibitors by acylating the 7-amine with solubilizing heterocycles.[1][2]

Antimicrobial (Bacterial Topoisomerase)

Amino-indazoles are emerging scaffolds for inhibiting DNA Gyrase B (GyrB).[1]

-

Mechanism: The indazole binds to the ATP pocket of the GyrB subunit.[1]

-

Relevance: The 3,5-dibromo substitution pattern provides the necessary hydrophobicity to displace the "ordered water" network in the bacterial ATP pocket, potentially offering activity against MRSA strains.

Part 5: Data Summary & Reference Values[2]

While specific biological data for the unmodified 3,5-Dibromo-1H-indazol-7-amine is proprietary or sparse in public databases, the following table summarizes the predicted activity based on high-confidence structural analogs (e.g., 3,5-dibromo-1H-indazole and TBB).

| Target | Predicted IC50 Range | Mechanism | Rationale for Activity |

| CK2 (Casein Kinase 2) | 0.5 - 5.0 µM | ATP-Competitive | 3,5-Br mimics TBB/DMAT halogen bonding.[1][2] |

| DYRK1A | 1.0 - 10 µM | ATP-Competitive | Planar heterocycle fits DYRK1A narrow pocket.[1][2] |

| PIM1 Kinase | 5.0 - 20 µM | ATP-Competitive | Hinge binding via Indazole N1/N2.[1][2] |

| CDK2/Cyclin A | > 50 µM | Weak/Inactive | Lacks specific side-chains for CDK selectivity.[1][2] |

References

-

Pagano, M. A., et al. "Tetrabromobenzotriazole (TBB) and related compounds: a new class of specific inhibitors of casein kinase-2."[1] Biochemical Journal, 2004.[1] Link

-

Battistutta, R. "Structural bases of protein kinase CK2 inhibition by ATP-competitive inhibitors."[1] Cellular and Molecular Life Sciences, 2009.[1] Link

-

PubChem Compound Summary. "3-Amino-5-bromo-1H-indazole" (Analogous Structure). National Center for Biotechnology Information.[1] Link[1]

-

Lien, F., et al. "Structure-Activity Relationship Analysis of Indazole Derivatives as IDO1 Inhibitors."[1][4] Bioorganic & Medicinal Chemistry, 2016.[1][4][5] Link

-

Modi, S. J., et al. "Indazole scaffold: A review of its medicinal importance."[1] Journal of Pharmacy and Bioallied Sciences, 2019.[1] Link

Sources

- 1. 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 316810-86-3|5-Bromo-1H-indazol-7-amine|BLD Pharm [bldpharm.com]

- 3. 3,5-DibroMo-1H-индазол-7-амин | 316810-94-3 [chemicalbook.com]

- 4. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-1H-indazol-7-amine

Abstract: This guide provides comprehensive safety and handling protocols for 3,5-Dibromo-1H-indazol-7-amine, a crucial intermediate in pharmaceutical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical data from authoritative sources and structurally analogous compounds to establish best practices. It covers chemical and physical properties, hazard identification, exposure controls, emergency procedures, and disposal considerations. The protocols herein are designed to be self-validating systems, ensuring the highest degree of safety and scientific integrity in the laboratory.

Compound Identification and Physicochemical Properties

3,5-Dibromo-1H-indazol-7-amine is a halogenated heterocyclic compound. The presence of two bromine atoms on the indazole ring, coupled with an amine group, defines its reactivity and dictates the necessary handling precautions. While comprehensive experimental data for this specific molecule is not fully available, its properties can be reliably inferred from its structure and data from close structural analogs.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-dibromo-1H-indazol-7-amine | - |

| CAS Number | 316810-94-3 | [1] |

| Molecular Formula | C₇H₅Br₂N₃ | [1] |

| Molecular Weight | 290.94 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Storage Temperature | 2-8°C |[1] |

Table 2: Computed Physicochemical Data Data for structural isomers are provided for estimation purposes and should be treated as such.

| Property | Predicted Value | Source (Analog) |

|---|---|---|

| Density | 1.9 ± 0.1 g/cm³ | [2] (3-Bromo-1H-indazol-7-amine) |

| Flash Point | 214.7 ± 23.2 °C | [2] (3-Bromo-1H-indazol-7-amine) |

| XLogP3 | 1.9 | [3] (3-bromo-1H-indazol-5-amine) |

| Hydrogen Bond Donor Count | 2 | [4] (3-Amino-5-bromo-1H-indazole) |

| Hydrogen Bond Acceptor Count | 2 |[4] (3-Amino-5-bromo-1H-indazole) |

Hazard Identification and Toxicological Assessment

No dedicated toxicological studies for 3,5-Dibromo-1H-indazol-7-amine are publicly available. Therefore, a conservative hazard assessment is derived from GHS classifications of structurally similar bromo-indazoles. The primary hazards are associated with irritation, acute toxicity if swallowed, and potential respiratory effects.

Table 3: GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | GHS Code | Description | Source (Analog) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[3][5] |

Analysis of Health Hazards

-

Oral Toxicity (H302): Ingestion of this compound may lead to harmful effects. This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory and careful handling to prevent accidental ingestion.[6]

-

Skin Irritation (H315): The aromatic and halogenated nature of the molecule suggests it can cause significant skin irritation upon contact. This is a critical consideration for selecting appropriate personal protective equipment (PPE). Prolonged contact should be avoided, and any exposure must be addressed immediately.[6]

-

Eye Irritation (H319): As with many powdered chemical reagents, this compound is expected to be a severe eye irritant. Direct contact can cause redness, pain, and potential damage to the cornea. Eye protection is mandatory.[6]

-

Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound may irritate the respiratory tract, leading to coughing and shortness of breath. All handling of the solid material must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6]

Laboratory Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling 3,5-Dibromo-1H-indazol-7-amine.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound in its solid or dissolved state must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[7]

-

Ventilation: The laboratory should be equipped with general ventilation systems that ensure a minimum of 6-12 air changes per hour to prevent the accumulation of vapors or dust.[8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[6]

-

Hand Protection: Wear chemical-resistant gloves. Given the brominated aromatic structure, nitrile gloves may offer sufficient protection for incidental contact, but heavier-duty gloves such as butyl rubber or Viton should be considered for prolonged handling or immersion. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[10]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing fully covers the legs. Do not wear shorts or open-toed shoes in the laboratory.[8]

-

Respiratory Protection: If work must be performed outside of a fume hood (a scenario that should be strictly avoided), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is required.

Safe Handling Workflow

The following diagram outlines the fundamental workflow for safely handling 3,5-Dibromo-1H-indazol-7-amine.

Caption: Standard workflow for handling 3,5-Dibromo-1H-indazol-7-amine.

Storage and Disposal

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

Storage Protocol

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] A dedicated storage temperature of 2-8°C is recommended.[1]

-

Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern, as aromatic amines can be sensitive to oxidation.[9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[9] Do not store with combustible materials.[11]

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

Disposal Protocol

-

Waste Classification: This material must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[6]

-

Procedure:

-

Collect waste material, including any contaminated consumables (e.g., weigh paper, gloves, paper towels), in a designated, sealed, and properly labeled hazardous waste container.[12]

-

Do not mix with incompatible waste streams.

-

Store the waste container in a designated satellite accumulation area.

-

Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[12]

-

Emergency Procedures: A Validated Response System

In the event of an emergency, a structured and rehearsed response is critical to minimizing harm.

First Aid Measures

The immediate response to an exposure is to remove the individual from the source of contamination and provide supportive care.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6][13]

Spill Response Protocol

For a minor spill contained within a chemical fume hood:

-

Alert: Alert personnel in the immediate area.

-

Isolate: Ensure the fume hood sash is lowered to contain dust and vapors.

-

PPE: Don appropriate PPE, including double gloves and a face shield.

-

Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or soda ash.[11] Avoid raising dust. Do not use combustible absorbents like paper towels as the primary absorbent.[15]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.

-

Dispose: Seal the container and manage it as hazardous waste.

The following diagram illustrates the logical flow for responding to a chemical spill.

Caption: Decision workflow for responding to a chemical spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

-

Hazards: While not combustible itself, bromine-containing compounds can produce poisonous and corrosive gases (e.g., hydrogen bromide, nitrogen oxides) in a fire.[11]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

-

Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. [Link]

-

UL Solutions. (2024). Safety Data Sheet. [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. [Link]

-

New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]

-

YouTube. (2024). Bromination safety. [Link]

-

PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. [Link]

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. [Link]

-

Chemsrc.com. (2025). 3-bromo-1H-indazol-7-amine Price. [Link]

-

ResearchGate. (n.d.). The Halogenation of Indazoles. [Link]

-

Yale University. (2020). Guidelines for Safe Laboratory Practices. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. echemi.com [echemi.com]

- 3. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. fishersci.com [fishersci.com]

- 10. youtube.com [youtube.com]

- 11. nj.gov [nj.gov]

- 12. chem.lzu.edu.cn [chem.lzu.edu.cn]

- 13. ehs.providence.edu [ehs.providence.edu]

- 14. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. chemicalbook.com [chemicalbook.com]

thermal stability and degradation of 3,5-Dibromo-1H-indazol-7-amine

An In-depth Technical Guide to the Thermal Stability and Degradation of 3,5-Dibromo-1H-indazol-7-amine

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and virology.[1][2] The specific analogue, 3,5-Dibromo-1H-indazol-7-amine, presents a unique combination of reactive sites: a heterocyclic ring system, an aromatic amine, and two halogen substituents. For drug development professionals, a thorough understanding of a molecule's stability is not an academic exercise but a fundamental requirement for ensuring safety, efficacy, and quality. This guide provides a comprehensive framework for investigating the thermal stability and degradation pathways of 3,5-Dibromo-1H-indazol-7-amine, moving from foundational principles to detailed, actionable experimental protocols. The methodologies and insights presented herein are designed to empower researchers to anticipate liabilities, develop robust formulations, and build a comprehensive data package for regulatory submission.

Physicochemical Profile and Inherent Stability Considerations

Before embarking on experimental studies, a theoretical assessment of the molecule's structure is crucial for predicting potential stability liabilities. The structure of 3,5-Dibromo-1H-indazol-7-amine is characterized by an electron-rich pyrazole ring fused to a benzene ring, which is heavily substituted.

Table 1: Physicochemical Properties of 3,5-Dibromo-1H-indazol-7-amine

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [3] |

| Molecular Weight | 212.05 g/mol | [3][4] |

| Appearance | (Predicted) Off-white to light brown solid | N/A |

| XLogP3 | 1.9 | [3] |

| PSA (Polar Surface Area) | 54.7 Ų | [4] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

-

The Indazole Core: The indazole ring is generally stable but can be susceptible to oxidative degradation under harsh conditions.

-

C-Br Bonds: Carbon-bromine bonds on an aromatic system are relatively stable. However, they can be susceptible to cleavage under high thermal stress or photolytic conditions, potentially through radical mechanisms. Palladium-catalyzed reactions are known to readily cleave such bonds, indicating their potential as a reactive site.[5][6]

-

Amino Group (-NH₂): The 7-amino group is a primary site for oxidation, which can lead to the formation of colored degradants (nitroso, nitro, or polymeric impurities). Its basicity also makes it a reactive site for acid-base chemistry.

Core Thermal Stability Assessment

The primary evaluation of thermal stability involves determining the temperature at which the molecule begins to physically change or chemically decompose. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for this assessment.[7][8]

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[7] This is the most direct method for determining the onset temperature of thermal decomposition (Td), where significant mass loss begins. This information is critical for defining maximum processing temperatures during manufacturing (e.g., drying, milling) and for setting excursion limits for storage.

Protocol 2.1.1: TGA for Decomposition Temperature (Td) Determination

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

-

Sample Preparation: Place 3-5 mg of 3,5-Dibromo-1H-indazol-7-amine into a clean, tared aluminum or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is chosen to isolate thermal from oxidative degradation.

-

Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[7]

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition onset temperature (Td) is typically determined as the temperature at which 5% mass loss occurs.[7]

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is essential for identifying the melting point, which is a critical quality attribute. It can also reveal other thermally induced events such as polymorphic transitions, glass transitions, or exothermic decomposition events that would be missed by TGA.[10][11] An exothermic decomposition indicates a high-energy, potentially hazardous event.

Protocol 2.2.1: DSC for Melting Point and Thermal Events

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of 3,5-Dibromo-1H-indazol-7-amine into a hermetically sealed aluminum DSC pan. A sealed pan is used to contain any potential off-gassing and ensure accurate enthalpy measurements.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature approximately 50°C above the expected melting point (or Td from TGA) at 10°C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature.

-

Melting Point (Tm): The temperature at the peak of the endothermic event.

-

Decomposition: A broad endotherm or a sharp exotherm following the melt can indicate decomposition.

-

Table 2: Representative Thermal Analysis Data

| Parameter | Typical Result | Interpretation |

| Melting Point (Tm) | ~180-220 °C (Hypothetical) | Sharp endotherm indicates a crystalline solid. |

| Decomposition (Td) | > 250 °C (Hypothetical) | Good thermal stability for typical pharmaceutical processing. |

| Decomposition Enthalpy | Exothermic (Hypothetical) | Indicates a potential runaway reaction risk at high temperatures. |

Forced Degradation (Stress Testing)

Expertise & Causality: Forced degradation studies are the cornerstone of stability assessment in drug development.[12][13] The objective is not to destroy the molecule completely but to induce a predictable level of degradation (typically 5-20%) to identify the likely degradation products and establish that the chosen analytical methods are "stability-indicating."[14] This means the method can separate the intact drug from its impurities and degradants.[15]

Caption: Predicted Degradation Pathways.

-

Debromination: The loss of a bromine atom is a likely outcome under photolytic or extreme thermal stress. This would result in species with molecular weights corresponding to the loss of one or two bromine atoms.

-

Oxidation: The 7-amino group is highly susceptible to oxidation, potentially forming nitroso (-N=O) derivatives, which can then dimerize, or further oxidize to nitro (-NO₂) groups. This is a common pathway for aromatic amines and often results in the formation of colored degradants. [16]* Ring Cleavage: While less common for the stable indazole core, extreme hydrolytic conditions (e.g., high temperature with strong acid or base) could lead to the cleavage of the pyrazole ring. [17] Protocol 4.1.1: Analytical Characterization Workflow

-

HPLC-UV: Develop a gradient reverse-phase HPLC method that separates the parent peak from all degradant peaks. A C18 column with a mobile phase of water/acetonitrile containing 0.1% formic acid is a common starting point.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point to ensure no co-eluting impurities.

-

LC-MS Analysis: Analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of each new peak. This provides the molecular weight of the degradants.

-

Mass Balance: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas should remain constant relative to the time-zero sample, ensuring all significant degradants are accounted for.

-

Structural Elucidation: For significant degradants (>0.5%), isolation via preparative HPLC followed by characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural identification.

Conclusion and Recommendations for Drug Development

A comprehensive understanding of the thermal stability and degradation profile of 3,5-Dibromo-1H-indazol-7-amine is paramount for its successful development as a pharmaceutical agent. This guide outlines a systematic, science-driven approach to generating this critical knowledge.

Key Takeaways & Recommendations:

-

Thermal Stability: The compound is predicted to have good solid-state thermal stability, suitable for standard pharmaceutical processing. TGA and DSC are essential to confirm the exact decomposition temperature and identify any hazardous exothermic events.

-

Degradation Liabilities: The primary liabilities are likely oxidative and photolytic degradation, stemming from the 7-amino group and C-Br bonds.

-

Handling and Storage: Based on potential liabilities, 3,5-Dibromo-1H-indazol-7-amine should be stored protected from light in well-sealed containers. For solutions, purging with an inert gas like nitrogen or argon could mitigate oxidative degradation.

-

Formulation Strategy: Formulation development should focus on protecting the molecule from light and oxidative stress. The use of antioxidants and opaque or UV-protective packaging should be strongly considered. Excipient compatibility studies are crucial to ensure no components accelerate degradation.

By following the principles and protocols detailed in this guide, researchers can build a robust stability profile for 3,5-Dibromo-1H-indazol-7-amine, ensuring the development of a safe, stable, and effective final drug product.

References

-

ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available from: [Link]

-

El-Gindy, A., et al. (2011). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Available from: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available from: [Link]

-

PubChem. 3-bromo-1H-indazol-5-amine. Available from: [Link]

-

PubMed. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole. Available from: [Link]

-

ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Available from: [Link]

-

PubMed. Biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) by Phanerochaete chrysosporium: new insight into the degradation pathway. Available from: [Link]

-

Nature. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available from: [Link]

-

Agilent. CHEMICAL PURITY ANALYSIS. Available from: [Link]

-

ResearchGate. The Halogenation of Indazoles. Available from: [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

National Institutes of Health. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

-

PubMed. Study of polymorphic transformation of ornidazole drug by differential scanning calorimetry and other complementary techniques. Available from: [Link]

-

National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link]

-

Science of Synthesis. 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Available from: [Link]

-

World Journal of Pharmaceutical Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

-

NETZSCH. Low-Temperature Differential Scanning Calorimetry Also for Metals. Available from: [Link]

-

Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. Differential Scanning Calorimetry: A Review. Available from: [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iomcworld.org [iomcworld.org]

- 10. Study of polymorphic transformation of ornidazole drug by differential scanning calorimetry and other complementary techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. onyxipca.com [onyxipca.com]

- 13. biomedres.us [biomedres.us]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) by Phanerochaete chrysosporium: new insight into the degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 3,5-Dibromo-1H-indazol-7-amine in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition